molecular formula C9H14N2O B067700 (R)-3-Methyl-5-(piperidin-2-yl)isoxazole CAS No. 164351-53-5

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole

Cat. No. B067700
M. Wt: 166.22 g/mol
InChI Key: LYDIAGHQGYPMSY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoxazole and has a piperidine ring attached to it. The unique structure of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole makes it an attractive target for drug discovery and development.

Mechanism Of Action

The exact mechanism of action of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body such as ion channels, receptors, and enzymes.

Biochemical And Physiological Effects

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels. Additionally, this compound has been found to interact with various receptors such as GABA-A receptors and opioid receptors. These interactions result in the modulation of neurotransmitter release, leading to the observed pharmacological effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.

Future Directions

The potential applications of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole in medicinal chemistry are vast. Further studies are needed to determine the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the safety and efficacy of this compound need to be further evaluated in preclinical and clinical studies. Further research is also needed to identify new derivatives of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole with improved pharmacological properties.

Synthesis Methods

The synthesis of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process. One of the commonly used methods involves the reaction of 3-methylisoxazole with piperidine in the presence of a suitable catalyst. The reaction mixture is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

164351-53-5

Product Name

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1

InChI Key

LYDIAGHQGYPMSY-MRVPVSSYSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2CCCCN2

SMILES

CC1=NOC(=C1)C2CCCCN2

Canonical SMILES

CC1=NOC(=C1)C2CCCCN2

synonyms

Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI)

Origin of Product

United States

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